molecular formula C10H7NO4S B1608245 methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 465514-23-2

methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B1608245
CAS No.: 465514-23-2
M. Wt: 237.23 g/mol
InChI Key: HPNPTFJOBHCYCJ-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate is a chemical compound with the CAS Number: 465514-23-2 . It has a molecular weight of 237.24 and its IUPAC name is methyl 3- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C10H7NO4S/c1-15-10 (14)9-6 (4-5-16-9)11-7 (12)2-3-8 (11)13/h2-5H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a melting point of 130 °C and a predicted boiling point of 399.7±27.0 °C . Its predicted density is 1.505±0.06 g/cm3 . The compound’s pKa is predicted to be -2.90±0.20 .

Scientific Research Applications

Synthetic Routes and Reactions

A study by Corral and Lissavetzky (1984) provides a new synthetic route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate. This work demonstrates the versatility of thiophene derivatives in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Corral & Lissavetzky, 1984).

Palladium-Catalysed Arylations

The regioselectivity of Pd-catalysed direct arylation of 3-(pyrrol-1-yl)thiophene derivatives was explored by Smari et al. (2015), offering a pathway to synthesize 5-arylated thiophenes. This method holds significance for the development of functionalized heterocycles used in drug discovery and materials science (Smari et al., 2015).

Electrochromic and Conducting Polymers

Aydın and Kaya (2013) investigated the synthesis of novel copolymers containing carbazole and their electrochromic properties. This research contributes to the development of advanced materials for electronic and photonic devices with improved performance (Aydın & Kaya, 2013).

Photovoltaic Applications

The synthesis and characterization of carboxylated thiophene co-polymers and their application in photovoltaic cells were explored by Fernando and Senadeera (2008). This work highlights the potential of thiophene derivatives in enhancing the efficiency and stability of solar devices, paving the way for greener energy solutions (Fernando & Senadeera, 2008).

Heterocyclic System Derivatives

Research by Yagodkina-Yakovenko, Bol’but, and Vovk (2018) on the synthesis of Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines introduces derivatives of a new heterocyclic system. These findings have implications for the design of novel molecules with potential applications in pharmaceuticals and agrochemicals (Yagodkina-Yakovenko et al., 2018).

Safety and Hazards

The compound is available in powder form . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

methyl 3-(2,5-dioxopyrrol-1-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(14)9-6(4-5-16-9)11-7(12)2-3-8(11)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNPTFJOBHCYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380563
Record name Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-23-2
Record name Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465514-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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